molecular formula C7H15Br3Si B14653507 Tris(2-bromoethyl)(methyl)silane CAS No. 51664-54-1

Tris(2-bromoethyl)(methyl)silane

Cat. No.: B14653507
CAS No.: 51664-54-1
M. Wt: 366.99 g/mol
InChI Key: JGNIWFJCQYRJDL-UHFFFAOYSA-N
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Description

Tris(2-bromoethyl)(methyl)silane: is an organosilicon compound characterized by the presence of three 2-bromoethyl groups and one methyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-bromoethyl)(methyl)silane typically involves the reaction of methyltrichlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate siloxanes, which are subsequently converted to the desired product by further reaction with 2-bromoethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, efficient mixing, and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Radical Reactions: Tris(2-bromoethyl)(methyl)silane acts as a radical initiator in various chemical reactions. The bromine atoms can be homolytically cleaved to generate radicals, which then participate in chain reactions. These radicals can add to alkenes or alkynes, leading to the formation of new carbon-silicon bonds .

Hydrosilylation: In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by transition metal catalysts. This process involves the formation of a metal-silicon complex, which then transfers the silicon group to the substrate .

Comparison with Similar Compounds

Uniqueness: Tris(2-bromoethyl)(methyl)silane is unique due to the presence of bromine atoms, which provide additional reactivity through nucleophilic substitution and radical reactions. This makes it a versatile reagent in organic synthesis and material science .

Properties

CAS No.

51664-54-1

Molecular Formula

C7H15Br3Si

Molecular Weight

366.99 g/mol

IUPAC Name

tris(2-bromoethyl)-methylsilane

InChI

InChI=1S/C7H15Br3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3

InChI Key

JGNIWFJCQYRJDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCBr)(CCBr)CCBr

Origin of Product

United States

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